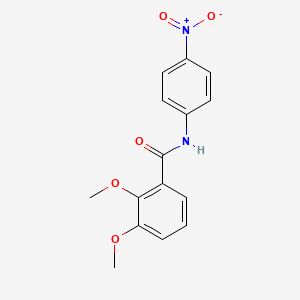
2,3-dimethoxy-N-(4-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dimethoxy-N-(4-nitrophenyl)benzamide is an organic compound that belongs to the class of amide compounds. The compound has a molecular formula of C15H14N2O5. It has been found that amides, including this compound, have a very important place in both organic and biological chemistry. They are used as building blocks for natural products such as proteins and peptides .
Synthesis Analysis
A variety of benzamide derivatives, including 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, have been synthesized by the interaction of aniline derivatives that carry electron-donating groups (anisidines, toluidines) and acyl chlorides (2,3-di-methoxybenzoyl chloride and 3-acetoxy-2-methylbenzoyl chloride) in a slightly basic medium .Molecular Structure Analysis
In the title compound, the benzene rings are nearly coplanar, making a dihedral angle of 4.89 (8). An intramolecular N—H O hydrogen bond occurs between the imino and methoxy groups . In the crystal, weak C— H O hydrogen bonds link the molecules into supramolecular chains propagating along the a-axis direction .Chemical Reactions Analysis
Amides, including 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, have a wide range of uses in pharmaceutical chemistry . Many amide derivatives have been found to possess antitumor, anti-microbial, anti-HIV, anti-inflammatory, anticonvulsant, anti-bacterial, antifungal, analgesic, and anticancer properties .Physical And Chemical Properties Analysis
The compound has a molecular weight of 302.286. More detailed physical and chemical properties are not available in the current resources.科学的研究の応用
Antitumor Activity
Amides, including benzamides, play a crucial role in pharmaceutical chemistry. Researchers have discovered that certain amide derivatives possess antitumor properties . Investigating the potential of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide as an antitumor agent could yield valuable insights for cancer therapy.
Antimicrobial Properties
Amides have been explored for their antimicrobial effects. By synthesizing derivatives of benzamides, scientists can evaluate their efficacy against bacteria, fungi, and other pathogens2,3-dimethoxy-N-(4-nitrophenyl)benzamide might exhibit promising antimicrobial activity .
Anti-HIV Research
Given the importance of developing effective treatments for HIV, investigating novel compounds is essential. Benzamides and their derivatives have been studied for their potential anti-HIV properties. Researchers could explore whether 2,3-dimethoxy-N-(4-nitrophenyl)benzamide shows any inhibitory effects against HIV .
Anti-Inflammatory Applications
Amides are known to modulate inflammatory responses. Researchers have identified amide derivatives with anti-inflammatory properties. Exploring the anti-inflammatory potential of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide could contribute to drug development .
Anticonvulsant Properties
Certain amide compounds exhibit anticonvulsant effects, making them relevant for treating epilepsy and related conditions. Investigating whether 2,3-dimethoxy-N-(4-nitrophenyl)benzamide has anticonvulsant properties could be valuable .
Analgesic and Pain Management Research
Amides have been studied for their analgesic properties. Researchers could explore whether 2,3-dimethoxy-N-(4-nitrophenyl)benzamide has any pain-relieving effects, potentially contributing to pain management strategies .
将来の方向性
The future directions for research on 2,3-dimethoxy-N-(4-nitrophenyl)benzamide could include further exploration of its potential biological activities, given that many amide derivatives have been found to possess various biological properties . Additionally, more detailed studies on its physical and chemical properties could be beneficial.
特性
IUPAC Name |
2,3-dimethoxy-N-(4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-21-13-5-3-4-12(14(13)22-2)15(18)16-10-6-8-11(9-7-10)17(19)20/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSJITYEGYUWLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-N-(4-nitrophenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-((4-fluorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2520421.png)
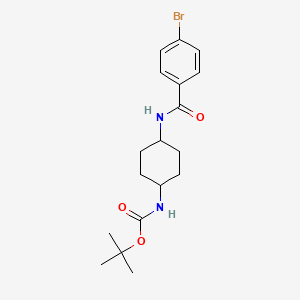
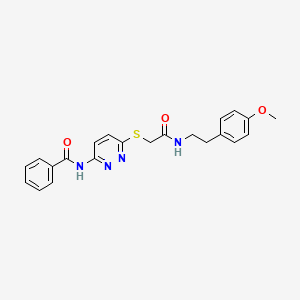
![5-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2520432.png)
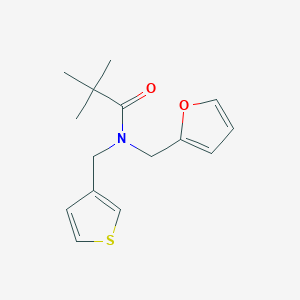
![Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2520435.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2520436.png)

![5-[[[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2520438.png)


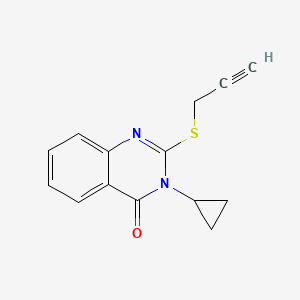
![(E)-N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2520443.png)